STAT3 Inhibition Potency Comparable to Stattic with a Distinct Selectivity Fingerprint
In a cell-based STAT3 transcriptional activation assay (PubChem AID 1398), 3-(furan-2-ylmethyl)quinazolin-4-one inhibited STAT3 with an IC₅₀ of 5.66 μM [1]. This potency is comparable to the widely used reference inhibitor Stattic, which inhibits STAT3 activation with an IC₅₀ of 5.1 μM in cell-free assays . However, Stattic is known to exhibit solution instability requiring freshly prepared solutions, whereas 3-(furan-2-ylmethyl)quinazolin-4-one is a stable, low-molecular-weight scaffold amenable to further derivatization . Moreover, 3-(furan-2-ylmethyl)quinazolin-4-one was inactive against STAT1 (EC₅₀ > 55.7 μM) in the same MLPCN screening panel, establishing STAT3-over-STAT1 selectivity directly [1]. In contrast, S3I-201—another widely used STAT3 inhibitor—shows an IC₅₀ of only 86 μM for STAT3 DNA-binding inhibition, making 3-(furan-2-ylmethyl)quinazolin-4-one approximately 15-fold more potent .
| Evidence Dimension | STAT3 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.66 μM (cell-based STAT3 transcriptional activation assay, PubChem AID 1398); STAT1 EC₅₀ > 55.7 μM (selectivity > 10-fold) |
| Comparator Or Baseline | Stattic: IC₅₀ = 5.1 μM (cell-free STAT3 activation assay); S3I-201: IC₅₀ = 86 μM (STAT3 DNA-binding inhibition) |
| Quantified Difference | Comparable to Stattic (5.66 vs. 5.1 μM); ~15-fold more potent than S3I-201 (5.66 vs. 86 μM); >10-fold selectivity over STAT1 |
| Conditions | Cell-based dose-response assay measuring STAT3-driven transcription; HeLa cells (human cervical carcinoma); MLPCN screening platform at The Scripps Research Institute |
Why This Matters
Researchers requiring a STAT3 inhibitor with comparable potency to Stattic but without the solution instability and with documented STAT1 selectivity can rationally select this compound over alternatives.
- [1] BindingDB BDBM43553 Summary: IC₅₀ (STAT3) = 5.66E+3 nM; EC₅₀ (STAT1) > 5.57E+4 nM. Assay: PubChem AID 1398, The Scripps Research Institute Molecular Screening Center (2008). View Source
